molecular formula C14H20N2O3 B5767132 3-methyl-2-nitro-N,N-dipropylbenzamide

3-methyl-2-nitro-N,N-dipropylbenzamide

Cat. No.: B5767132
M. Wt: 264.32 g/mol
InChI Key: SYIOLJHEAGKXID-UHFFFAOYSA-N
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Description

3-methyl-2-nitro-N,N-dipropylbenzamide: is an organic compound with the molecular formula C15H24N2O2. It is characterized by a benzamide core substituted with a methyl group at the third position, a nitro group at the second position, and two propyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2-nitro-N,N-dipropylbenzamide typically involves a multi-step process. One common method starts with the nitration of 3-methylbenzamide to introduce the nitro group at the second position. This is followed by the alkylation of the amide nitrogen with propyl halides under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 3-methyl-2-nitro-N,N-dipropylbenzamide can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.

    Substitution: The methyl group can participate in electrophilic substitution reactions, such as halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Reduction: 3-methyl-2-amino-N,N-dipropylbenzamide.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: 3-methyl-2-nitro-N,N-dipropylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate enzyme inhibition and receptor binding.

Medicine: Although not widely used as a drug, this compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-methyl-2-nitro-N,N-dipropylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

    3-methyl-2-nitrobenzoic acid: Similar structure but lacks the dipropylamide moiety.

    2-methyl-3-nitrobenzamide: Similar structure but with different substitution pattern.

    3-methyl-2-nitro-N,N-dimethylbenzamide: Similar structure but with different alkyl groups on the nitrogen.

Uniqueness: 3-methyl-2-nitro-N,N-dipropylbenzamide is unique due to the presence of both the nitro and dipropylamide groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions in chemical reactions and biological assays.

Properties

IUPAC Name

3-methyl-2-nitro-N,N-dipropylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-4-9-15(10-5-2)14(17)12-8-6-7-11(3)13(12)16(18)19/h6-8H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIOLJHEAGKXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=CC(=C1[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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